Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of imidazolidinone derivatives. This compound is characterized by its unique structure, which includes a pyridine ring, an imidazolidinone core, and a benzoate ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl bromopyruvate, chloroacetaldehyde, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives and pyridine-containing molecules. Examples are:
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
- 4-hydroxy-2-quinolones .
Uniqueness
Ethyl 4-[({1-ethyl-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H23N5O5S |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-ethyl-5-oxo-3-(pyridine-3-carbonylamino)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H23N5O5S/c1-3-26-20(30)17(27(22(26)33)25-19(29)15-6-5-11-23-13-15)12-18(28)24-16-9-7-14(8-10-16)21(31)32-4-2/h5-11,13,17H,3-4,12H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
WUWBCHGCWLTZBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CN=CC=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.